

Application Note: Spectrophotometric Determination of Chlorophyll a Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chlorophyll a
Cat. No.:	B7798131

[Get Quote](#)

Introduction

Chlorophyll a is the primary photosynthetic pigment in algae and cyanobacteria, making its concentration a key indicator of phytoplankton biomass in aquatic environments.[\[1\]](#)[\[2\]](#)[\[3\]](#) Spectrophotometry provides a simple, cost-effective, and widely used method for quantifying **chlorophyll a**.[\[4\]](#) This technique relies on extracting chlorophyll pigments from cells using an organic solvent and then measuring the absorbance of light at specific wavelengths.[\[2\]](#) The amount of light absorbed is directly proportional to the pigment concentration, which can be calculated using established equations.

This document provides detailed protocols for two common spectrophotometric methods: the trichromatic method for uncorrected **chlorophyll a** and the monochromatic method with acidification to correct for the presence of pheophytin a, a primary degradation product of **chlorophyll a**.

Experimental Protocols

Materials and Reagents

- Equipment:
 - Spectrophotometer with a narrow bandwidth (≤ 2 nm).
 - Centrifuge capable of $\sim 500 \times g$.

- Tissue grinder or sonicator.
- Filtration apparatus.
- Glass fiber filters (e.g., 47 mm diameter, 0.7 µm nominal pore size).
- Volumetric flasks and pipettes.
- Centrifuge tubes (15 mL and 50 mL).
- Spectrophotometer cuvettes (1 cm, 5 cm, or 10 cm path length).
- Reagents:
 - 90% Aqueous Acetone Solution: Mix 900 mL of reagent-grade acetone with 100 mL of deionized water. Store in a tightly sealed, dark bottle.
 - Magnesium Carbonate Suspension ($MgCO_3$): Add 1.0 g of powdered $MgCO_3$ to 100 mL of deionized water.
 - Hydrochloric Acid (HCl), 0.1 N.

Note: Chlorophyll is light and heat sensitive. All procedures should be performed in subdued light, and samples should be kept cold to prevent pigment degradation.

Sample Collection and Filtration

- Collect a water sample of a known volume (typically 0.5 L to 2 L, depending on the expected algal density).
- Set up the filtration apparatus with a glass fiber filter.
- Filter the known volume of water under a gentle vacuum.
- During the final few seconds of filtration, add approximately 0.2 mL of the $MgCO_3$ suspension to the filter. This helps to co-precipitate colloidal particles and prevents the sample from becoming acidic during storage.
- Once all water has passed through, allow the filter to dry under vacuum for a few seconds.

- Using forceps, fold the filter in half with the sample side inwards. The filter can be processed immediately or wrapped in aluminum foil, labeled, and stored frozen (-20°C) for later analysis.

Pigment Extraction

- Place the folded filter into a tissue grinder or a 15 mL centrifuge tube.
- Add a known volume (e.g., 5-10 mL) of 90% acetone solution.
- Macerate the filter using a tissue grinder until it is fully disintegrated. Alternatively, use a sonicator or allow the sample to steep in the dark at 4°C for 12-24 hours to facilitate pigment extraction.
- Transfer the extract and filter slurry to a centrifuge tube (if not already in one). Rinse the grinder with a small amount of 90% acetone and add it to the tube. Bring the total volume of extract to a known final volume (V_{extract}).
- Centrifuge the samples at approximately 500 x g for 15-20 minutes to clarify the extract by pelleting the filter and cell debris.
- Carefully decant the clear, colored supernatant into a clean, labeled test tube, ensuring no particulate matter is transferred.

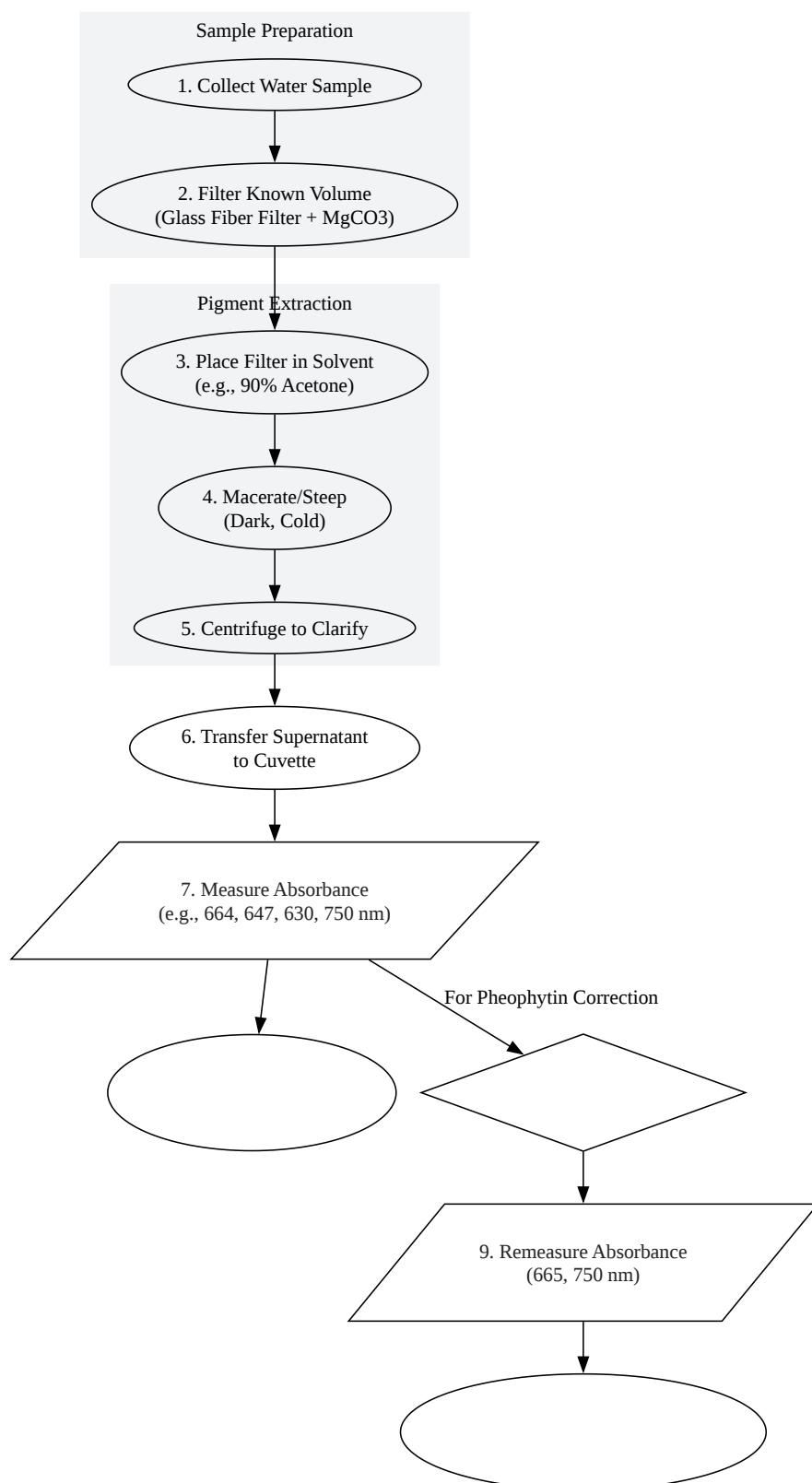
Spectrophotometric Measurement

Protocol A: Trichromatic Method (Uncorrected Chlorophyll a)

This method is used to determine **chlorophyll a**, b, and c but does not correct for pheopigments.

- Calibrate the spectrophotometer by setting the absorbance to zero (blanking) with 90% acetone at wavelengths of 750 nm, 664 nm, 647 nm, and 630 nm.
- Transfer the clarified pigment extract to a cuvette. Use a longer path length cuvette (e.g., 5 cm) for samples with low pigment concentrations to increase sensitivity.

- Measure the absorbance (optical density) of the extract at 750 nm, 664 nm, 647 nm, and 630 nm.
- The absorbance reading at 750 nm serves as a turbidity correction and must be subtracted from the readings at the other wavelengths. If the 750 nm reading is greater than 0.005, the sample should be re-centrifuged.
- Calculate the **chlorophyll a** concentration using the appropriate trichromatic equation (see Table 1).


Protocol B: Monochromatic Method (Pheophytin-Corrected **Chlorophyll a**)

This method quantifies **chlorophyll a** and corrects for its primary degradation product, pheophytin a.

- Calibrate the spectrophotometer by blanking with 90% acetone at 750 nm and 665 nm.
- Transfer the clarified pigment extract to a cuvette and measure the absorbance at 750 nm (A750_before) and 665 nm (A665_before).
- Remove the cuvette from the spectrophotometer. Acidify the extract by adding 0.02 mL of 0.1 N HCl for every 1 mL of extract directly to the cuvette. Mix gently.
- Wait 90 seconds, but no longer than 2 minutes.
- Remeasure the absorbance at 750 nm (A750_after) and 665 nm (A665_after).
- Calculate the corrected **chlorophyll a** and pheophytin a concentrations using the appropriate monochromatic equations (see Table 1).

Data Presentation and Calculations

The concentration of **chlorophyll a** in the original water sample is calculated using the absorbance values and the specific equations for the chosen method and solvent.

[Click to download full resolution via product page](#)

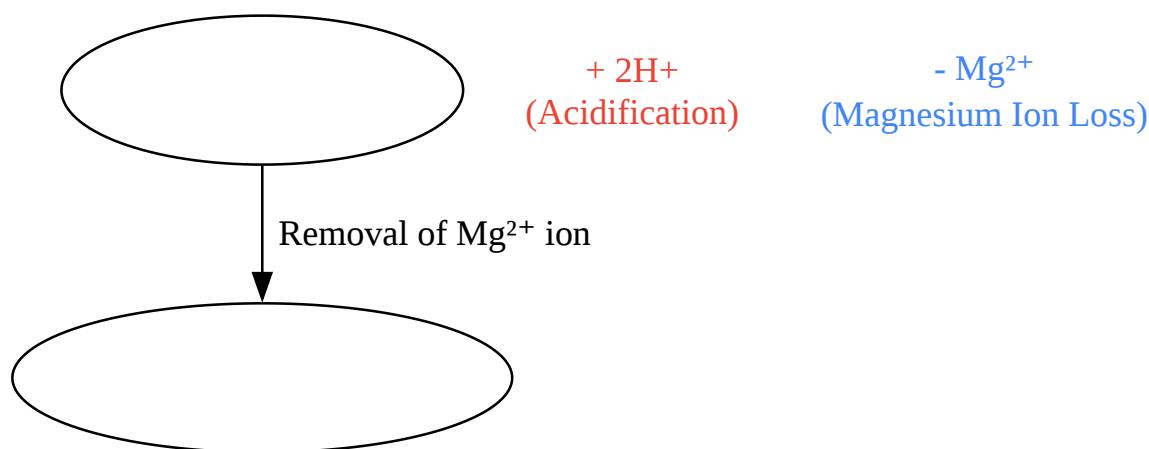

[Click to download full resolution via product page](#)

Table 1: Equations for Calculating **Chlorophyll a** Concentration

Method	Solvent	Equation for Chlorophyll a ($\mu\text{g/L}$)	Notes
Trichromatic (Uncorrected)	90% Acetone	$\text{Ca} = [11.85(\text{A}_{664}) - 1.54(\text{A}_{647}) - 0.08(\text{A}_{630})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculates Chl a (Ca), Chl b, and Chl c. Prone to overestimation if pheophytin is present.
Monochromatic (Corrected)	90% Acetone	$\text{Ca} = [26.7 * (\text{A}_{665b} - \text{A}_{665a})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculates pheophytin-corrected Chl a (Ca). Recommended for samples where degradation is likely.
Pheophytin a	90% Acetone	$\text{Pheo a} = [26.7 * (1.7 * \text{A}_{665a} - \text{A}_{665b})] * (\text{Vextract} / (\text{Vfiltered} * \text{L}))$	Calculated from the monochromatic method.
Trichromatic	80% Acetone	$\text{Ca } (\mu\text{g/mL}) = 12.21(\text{A}_{663}) - 2.81(\text{A}_{646})$	Result is in $\mu\text{g/mL}$ of extract; must be converted to $\mu\text{g/L}$ of water.
Trichromatic	100% Methanol	$\text{Ca } (\mu\text{g/mL}) = 16.29(\text{Apeak Chla}) - 8.54(\text{Apeak Chla} - 13.2\text{nm})$	Requires finding the peak absorbance for Chl a (~665 nm).

Variable Definitions:

- Ca: Concentration of **Chlorophyll a**.
- Pheo a: Concentration of Pheophytin a.

- A_{λ} : Absorbance at wavelength λ , corrected for turbidity (i.e., $A_{\lambda} = A_{\lambda_reading} - A_{750_reading}$).
- A_{665b} : Turbidity-corrected absorbance at 665 nm before acidification.
- A_{665a} : Turbidity-corrected absorbance at 665 nm after acidification.
- $V_{extract}$: Total volume of the solvent extract (in mL).
- $V_{filtered}$: Volume of the original water sample filtered (in L).
- L : Path length of the spectrophotometer cuvette (in cm).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. participants.wepal.nl [participants.wepal.nl]
- 2. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 3. Chlorophyll a [lakes.chebucto.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Chlorophyll a Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7798131#calculating-chlorophyll-a-concentration-from-absorbance-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com